Zinc dibutyldithiocarbamate Zinc dibutyldithiocarbamate Zinc dibutyldithiocarbamate is a dithiocarbamate salt that is the zinc salt of dibutyldithiocarbamic acid. It has a role as an antifungal agrochemical. It is a dithiocarbamate salt and a zinc molecular entity. It contains a dibutyldithiocarbamate and a zinc(2+). It is functionally related to a dibutyldithiocarbamic acid.
Zinc dibutyldithiocarbamate is a dermatological sensitizer and allergen. Sensitivity to zinc dibutyldithiocarbamate may be identified with a clinical patch test.
Zinc dibutyldithiocarbamate is a Standardized Chemical Allergen. The physiologic effect of zinc dibutyldithiocarbamate is by means of Increased Histamine Release, and Cell-mediated Immunity.
Brand Name: Vulcanchem
CAS No.: 136-23-2
VCID: VC21031614
InChI: InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
SMILES: CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Molecular Formula: C18H36N2S4Zn
Molecular Weight: 474.1 g/mol

Zinc dibutyldithiocarbamate

CAS No.: 136-23-2

Cat. No.: VC21031614

Molecular Formula: C18H36N2S4Zn

Molecular Weight: 474.1 g/mol

* For research use only. Not for human or veterinary use.

Zinc dibutyldithiocarbamate - 136-23-2

Specification

Description Zinc dibutyldithiocarbamate is a dithiocarbamate salt that is the zinc salt of dibutyldithiocarbamic acid. It has a role as an antifungal agrochemical. It is a dithiocarbamate salt and a zinc molecular entity. It contains a dibutyldithiocarbamate and a zinc(2+). It is functionally related to a dibutyldithiocarbamic acid.
Zinc dibutyldithiocarbamate is a dermatological sensitizer and allergen. Sensitivity to zinc dibutyldithiocarbamate may be identified with a clinical patch test.
Zinc dibutyldithiocarbamate is a Standardized Chemical Allergen. The physiologic effect of zinc dibutyldithiocarbamate is by means of Increased Histamine Release, and Cell-mediated Immunity.
CAS No. 136-23-2
Molecular Formula C18H36N2S4Zn
Molecular Weight 474.1 g/mol
IUPAC Name zinc;N,N-dibutylcarbamodithioate
Standard InChI InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Standard InChI Key BOXSVZNGTQTENJ-UHFFFAOYSA-L
Isomeric SMILES CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
SMILES CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Canonical SMILES CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Boiling Point Decomposes at 296 °C
Colorform White powder
Melting Point 104-108 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator